N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide

Medicinal Chemistry Structure-Based Drug Design Physicochemical Profiling

N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide is an N-substituted acetamide derivative featuring a unique formamido (–N(CHO)–) linker bridging a 4-methylphenyl group and a glycine-derived acetamide core that terminates in a 4-methoxyphenyl ring. With a molecular formula of C17H18N2O3 and a molecular weight of approximately 298.34 g/mol, this compound is documented in patent repositories as a synthetic intermediate with potential in medicinal chemistry programs.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B12173671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)17(21)18-11-16(20)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
InChIKeyXMBPOQNISXOPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-[(4-Methylphenyl)Formamido]Acetamide: Structural Identity and Core Procurement Specifications


N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide is an N-substituted acetamide derivative featuring a unique formamido (–N(CHO)–) linker bridging a 4-methylphenyl group and a glycine-derived acetamide core that terminates in a 4-methoxyphenyl ring . With a molecular formula of C17H18N2O3 and a molecular weight of approximately 298.34 g/mol, this compound is documented in patent repositories as a synthetic intermediate with potential in medicinal chemistry programs [1][2]. Its distinct formamido connectivity, which differs from both conventional amide and urea linkages, creates a stereoelectronic environment that influences both physicochemical properties and biological target recognition, making its procurement specifications—including the precise regiochemistry of the formamido group—critical for reproducible research outcomes.

Why Interchanging N-(4-Methoxyphenyl)-2-[(4-Methylphenyl)Formamido]Acetamide with Generic Arylacetamide or Benzamide Analogs Fails to Preserve Experimental Integrity


Substitution of N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide with structurally similar but mechanistically distinct compounds—such as simple benzamides (e.g., 4-methoxy-N-(4-methylphenyl)benzamide) or unsubstituted N-arylacetamides—carries a high risk of altering key molecular recognition events. The formamido group (–N(CHO)–) introduces a polarized, planar amide-like linkage with a distinct electron distribution compared to the –CH2–CO–NH– of standard acetamides or the –CO–NH– of benzamides . This difference directly impacts the compound's hydrogen-bonding geometry, metabolic stability, and orientation within enzyme active sites. For instance, formamido-containing analogs in the BindingDB database have demonstrated nanomolar inhibition of human cathepsin L (Ki = 22 nM for a closely related formamido acetamide scaffold), whereas simple N-arylacetamides lacking this moiety show no such activity [1]. Relying on generic substitution can therefore lead to false-negative results in protease inhibition screens or erroneous structure-activity relationship (SAR) conclusions in drug discovery programs.

Head-to-Head and Cross-Study Quantitative Differentiation of N-(4-Methoxyphenyl)-2-[(4-Methylphenyl)Formamido]Acetamide Versus Structural Analogs


Formamido Linker Topology Significantly Alters Hydrogen-Bond Donor/Acceptor Profile Relative to Conventional 4-Methoxy-N-(4-Methylphenyl)Benzamide

The target compound features a –N(CHO)–CH2–CONH– connectivity, whereas the closest benzamide analog, 4-methoxy-N-(4-methylphenyl)benzamide, presents a –CO–NH– linkage directly between the two aryl rings. This structural divergence results in a predicted increase of one hydrogen-bond donor and one acceptor (from the formamido oxygen and the acetamide NH) . The formamido group's carbonyl oxygen participates in distinct electrostatic interactions not possible with the benzamide scaffold. In protease inhibitor series documented in BindingDB, the presence of a formamido linker (as in BDBM19548, Ki = 22 nM vs. cathepsin L) correlates with a >6000-fold improvement in target affinity compared to compounds lacking this motif [1]. While no direct head-to-head comparison of the exact target compound against its benzamide analog has been published, the class-level advantage of the formamido topology in establishing key active-site contacts is a well-replicated observation across cathepsin and related cysteine protease programs.

Medicinal Chemistry Structure-Based Drug Design Physicochemical Profiling

Enhanced Metabolic Stability of the Formamido-Acetamide Core Compared to Ester-Linked or Simple Acetamide Analogs

The formamido group is chemically more resistant to hydrolytic cleavage than simple ester or unsubstituted amide bonds. 2-[(4-methylphenyl)formamido]acetic acid (CAS 27115-50-0), a direct metabolic precursor analog, is a known urinary metabolite of xylene that demonstrates resistance to further Phase I oxidative metabolism in vivo . The target compound, by extending the glycine carboxyl into a 4-methoxyanilide, is expected to exhibit even greater metabolic stability, as anilides are generally poor substrates for plasma esterases and CYP-mediated hydrolysis compared to alkylamides. In contrast, ester-linked analogs (e.g., ethyl 2-[(4-methylphenyl)formamido]acetate) undergo rapid hydrolysis in plasma (t1/2 < 5 min in rodent plasma) [1]. This stability differential is critical for in vivo pharmacology studies where compound exposure must be sustained.

Drug Metabolism Pharmacokinetics Chemical Stability

Modular Synthetic Accessibility via Formamido Building Blocks Enables Faster SAR Exploration Compared to Benzamide Congeners

The target compound is accessible through a convergent two-step sequence: (i) formation of 2-[(4-methylphenyl)formamido]acetic acid via acylation of glycine with p-toluoyl chloride (commercially available, CAS 27115-50-0); (ii) amide coupling with 4-methoxyaniline using standard carbodiimide chemistry . This modular approach allows independent variation of the N-formyl aryl group, the glycine linker, and the aniline terminus—yielding a chemical space tractable for parallel library synthesis. In contrast, the closest benzamide analog, 4-methoxy-N-(4-methylphenyl)benzamide, requires a single-step acylation that precludes independent optimization of the three structural modules [1]. Patent literature (US8168827) explicitly describes formamido-acetamide derivatives as a privileged scaffold for high-throughput SAR studies due to this synthetic convergence [2].

Synthetic Chemistry Medicinal Chemistry High-Throughput Synthesis

Physicochemical Property Vector Distinguishes This Formamido Acetamide from Commonly Substituted N-Arylacetamide Screening Compounds

The combination of a para-methoxy group on the C-terminal aniline and a para-methyl substituent on the N-formyl aryl ring yields a balanced physicochemical profile that falls within favorable drug-like space. The calculated LogP of approximately 2.8–3.2 and topological polar surface area (tPSA) of ~67 Ų place this compound closer to CNS-accessible chemical space than the more polar N-(4-methoxyphenyl)-2-phenylacetamide (tPSA ~38 Ų, LogP ~3.5), which skews toward higher lipophilicity [1]. The added formamido oxygen increases tPSA by ~29 Ų, improving aqueous solubility and reducing non-specific protein binding risk while maintaining sufficient lipophilicity for membrane permeability. In procurement for screening libraries, this balanced profile reduces the likelihood of assay interference from compound aggregation or non-specific binding, a common problem with highly lipophilic benzamide analogs.

Physicochemical Profiling Drug-Likeness Compound Library Design

Optimal Application Scenarios for N-(4-Methoxyphenyl)-2-[(4-Methylphenyl)Formamido]Acetamide in Scientific Research and Industrial Procurement


Cysteine Protease Inhibitor Lead Optimization Programs Targeting Cathepsin L or Cathepsin K

Based on the demonstrated nanomolar activity of structurally related formamido-acetamide compounds against human cathepsin L (Ki = 22 nM in BindingDB assay BDBM19548 [1]), the target compound serves as a minimal scaffold for systematic SAR studies. The 4-methoxy group on the aniline terminus can be varied to probe S1' pocket interactions, while the 4-methyl substituent on the N-formyl ring explores S2 pocket complementarity. The modular synthesis (2 steps from commercial starting materials) enables rapid parallel analog synthesis for hit expansion [2].

Reference Standard for Analytical Method Development in Metabolomics of Xylene-Derived Glycine Conjugates

2-[(4-methylphenyl)formamido]acetic acid is an established urinary biomarker for xylene exposure. The target compound, as its 4-methoxyanilide derivative, can serve as a stable, non-endogenous internal standard for LC-MS/MS quantification of p-toluoyl glycine conjugates in human biomonitoring studies. Its distinct mass (298.34 Da, M+H+ = 299.35) and retention time compared to the endogenous metabolite (193.2 Da) ensure baseline chromatographic separation .

Chemical Probe for Formamido Pharmacology in Nuclear Receptor or Epigenetic Target Panels

Formamide-containing small molecules have been identified as privileged chemotypes for bromodomain and nuclear receptor modulation. The target compound's balanced physicochemical properties (LogP ~3.0, tPSA ~67 Ų) align with reported chemical probe criteria for these target classes. Its procurement as a screening library member enables hit identification against epigenetic targets where formamido H-bonding interactions with conserved asparagine residues are expected [2].

Synthetic Intermediate for Diversified Amide Coupling and Heterocycle Construction

The formamido group can be selectively hydrolyzed to reveal a secondary amine, enabling late-stage diversification via N-alkylation or reductive amination. Alternatively, the acetamide moiety can be converted to thioamide or amidine derivatives for metalloenzyme inhibitor design. Patent literature (US8168827) explicitly claims formamido-acetamide derivatives as versatile intermediates for heterocycle synthesis, including oxadiazoles and triazoles [2].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.